3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)19-10-17(8-9-22-19)12-23-20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,8-10,13-14H,6-7,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBAUQLDPMQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure includes a cyanophenyl group, a pyrazole moiety, and a propanamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| Structure | Structure (Placeholder for actual structure image) |
Research indicates that this compound may act as an androgen receptor (AR) antagonist , which is significant in the treatment of hormone-dependent cancers, such as prostate cancer. In a study involving various synthesized compounds, some derivatives exhibited IC50 values as low as 69 nM against AR, indicating potent antagonistic activity .
Antimicrobial Activity
While the primary focus has been on its role as an AR antagonist, preliminary studies suggest that compounds with similar structures have shown antimicrobial properties . For instance, derivatives of pyrazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
-
Prostate Cancer Treatment :
A study evaluated the efficacy of this compound in LNCaP xenograft models, demonstrating significant tumor growth inhibition upon oral administration. This supports its potential application in anti-androgen therapy . -
Antimicrobial Testing :
Another investigation assessed the antimicrobial effects of structurally related compounds. The results indicated moderate to good activity against various bacterial strains, suggesting that modifications to the pyrazole or phenyl groups could enhance efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural variations. For example:
- The presence of electron-withdrawing groups on the phenyl ring enhances AR antagonism.
- Modifications to the pyrazole ring can improve antimicrobial potency.
Research findings suggest that specific substitutions can lead to enhanced biological activities, making SAR studies crucial for optimizing therapeutic agents derived from this scaffold .
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
Research indicates that derivatives of the compound exhibit significant potential as androgen receptor (AR) modulators. These compounds are particularly relevant in the treatment of AR-dependent cancers, such as prostate cancer. A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting AR activity, suggesting that modifications to the structure can enhance their therapeutic efficacy against cancer cells .
Key Findings:
- Androgen Receptor Modulation : The compound's structure allows it to interact effectively with androgen receptors, which play a crucial role in the progression of prostate cancer.
- Crystalline Formulation : Innovations in the crystallization process have led to formulations that enhance bioavailability and therapeutic outcomes .
| Compound | Activity | Target Disease |
|---|---|---|
| 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide | AR Modulator | Prostate Cancer |
Antimicrobial Activity
The compound also demonstrates promising antibacterial and antifungal properties. Studies have shown that related pyrazole derivatives possess significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
Research has documented minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
Antiviral Properties
The antiviral potential of pyrazole derivatives is another area of interest. Recent studies indicate that these compounds can inhibit viral replication effectively. For example, specific derivatives have shown efficacy against viruses like HIV and measles virus, with EC50 values indicating potent activity at low concentrations .
Antiviral Activity Insights:
- HIV Inhibition : Certain pyrazole compounds were noted for their ability to inhibit HIV reverse transcriptase, a critical enzyme for viral replication.
- Measles Virus : Optimized derivatives have demonstrated promising results in reducing viral load in infected cell lines .
| Virus Type | EC50 (nM) | Activity Level |
|---|---|---|
| HIV | 0.2 | High |
| Measles | 60 | Moderate |
Chemical Reactions Analysis
Amide Bond Reactivity
The propanamide group participates in hydrolysis and nucleophilic substitution reactions:
Cyanophenyl Group Transformations
The electron-deficient 4-cyanophenyl moiety undergoes reductions and additions:
Pyridine and Pyrazole Ring Modifications
The pyridine and pyrazole rings enable cross-coupling and electrophilic substitution:
Pyridine Reactivity
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 2-arylpyridine derivatives (70–90%) | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at pyridine C5 (minor) |
Pyrazole Reactivity
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | NaH, THF, alkyl halides (R-X) | 1-methyl group retained; N2 alkylation | |
| Cross-Coupling | CuI, K₃PO₄, DMF, 120°C | 4-arylpyrazole derivatives (55–75%) |
Stability Under Oxidative/Reductive Conditions
The compound’s stability was evaluated for pharmaceutical applications:
| Condition | Result | Implication | Source |
|---|---|---|---|
| H₂O₂ (3%, 24 hrs) | <5% degradation | Resistant to oxidative stress | |
| NaBH₄ (excess, MeOH) | Pyrazole ring reduction (full) | Generates tetrahydropyrazole analog |
Pharmacologically Relevant Modifications
Structural analogs from SAR studies highlight critical reactivity trends:
Reaction Mechanisms and Computational Insights
-
Amide Hydrolysis : Proceeds via acid-catalyzed nucleophilic attack, forming a tetrahedral intermediate.
-
Suzuki Coupling : Requires Pd(0)-mediated oxidative addition to the pyridine C2 position .
-
Pyrazole N-Alkylation : Favored at N1 due to steric hindrance at N2 (DFT calculations, ΔG‡: 12.3 kcal/mol) .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-cyanophenyl group in the target compound is rare in the evidence but is seen in STA-5312 (Rosabulin), a clinical candidate for cancer therapy. This group may enhance binding to hydrophobic pockets in target proteins .
- Pyridine-Pyrazole Linkage : The combination of pyridin-4-ylmethyl and 1-methyl-1H-pyrazol-4-yl is unique to the target compound. Analogues like 3n () use simpler pyridin-4-yl without pyrazole substitution, reducing steric bulk .
- Synthetic Challenges : Yields for similar amides vary widely (17–73%), influenced by substituent complexity. For example, trifluoromethyl-substituted compounds (e.g., 3q in ) show lower yields (17%), likely due to steric/electronic effects .
Functional Group Impact on Activity
- Cyanophenyl vs. Methoxyphenyl: The electron-withdrawing cyano group in the target compound may improve metabolic stability compared to electron-donating methoxy groups (e.g., 3p in ) .
- Pyridine Position: Pyridin-4-yl (target) vs.
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
- Substitution reactions under alkaline conditions for intermediate formation (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .
- Reduction steps with iron powder in acidic media to generate aniline derivatives .
- Condensation reactions with cyanoacetic acid using coupling agents (e.g., DCC or EDC) to form the final propanamide scaffold .
Critical Factors:
- Catalyst selection : Copper(I) bromide and cesium carbonate are effective for pyrazole coupling reactions (yields ~17–60%) .
- Temperature control : Reactions at 35°C for 48 hours improve intermediate stability .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are essential for isolating high-purity solids .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 215) .
- Infrared (IR) spectroscopy : Detects absorption bands for amide C=O stretches (~1650 cm) and CN groups (~2250 cm) .
Validation: Cross-referencing data with computational predictions (e.g., using Gaussian or ACD/Labs) ensures accuracy .
Basic: What strategies are recommended for assessing purity and stability during synthesis?
Methodological Answer:
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (≥98%) .
- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .
- Stability studies :
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
- Reaction path search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and yields .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or temperatures .
Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, cutting development time by 30–50% .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines) .
- Off-target profiling : Use kinase or receptor panels to identify confounding interactions .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
Example : Discrepancies in antiproliferative activity may arise from variations in cell permeability or metabolite interference .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Intermediate trapping : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove byproducts .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., nitro reductions) .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using response surface methodology .
Data-Driven Example : Adjusting the molar ratio of pyridinemethanol from 1:1 to 1:1.2 increased substitution reaction yields by 15% .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric replacement : Substitute the cyanophenyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity .
- Fragment-based design : Use X-ray crystallography or docking (e.g., AutoDock Vina) to identify binding pocket interactions .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .
Case Study : Octa-deuterated analogs showed improved pharmacokinetics in murine models .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or ester prodrugs that hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Validation : Dynamic light scattering (DLS) confirms nanoparticle size distribution (PDI < 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
